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Introduction
CC-90003 is an orally available, irreversible inhibitor of extracellular signal-regulated kinase 1

(ERK1) and ERK2.[1][2] It demonstrates potent anti-proliferative activity in tumor models with

mutations in the RAS/RAF/MEK/ERK signaling pathway, particularly in KRAS and BRAF

mutant cancers.[3][4] As a critical node in this pathway, ERK1/2 represents a compelling

therapeutic target.[3][4] This technical guide provides a detailed analysis of the kinase

selectivity profile of CC-90003, including its on-target potency and off-target effects, supported

by quantitative data, experimental methodologies, and pathway visualizations.

Kinase Selectivity Profile
CC-90003 has been extensively profiled across a large panel of kinases to determine its

selectivity. The primary targets of CC-90003 are ERK1 and ERK2, which it inhibits with high

potency.

On-Target Activity
Biochemical assays have demonstrated that CC-90003 is a potent inhibitor of ERK1 and

ERK2, with IC50 values in the nanomolar range.[1][5]
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Target IC50 (nM)

ERK1 10-20

ERK2 10-20

Kinome-Wide Selectivity
The selectivity of CC-90003 has been assessed through various screening platforms, including

biochemical assays and cellular kinase profiling.

A 258-kinase biochemical assay revealed that CC-90003 has good kinase selectivity.[1][6] At a

concentration of 1 µmol/L, the following was observed:

>80% inhibition: 17 kinases

50%–80% inhibition: 28 kinases

<50% inhibition: 213 kinases

In a cellular context, an ActivX kinase screening in the A375 BRAF V600E-mutant melanoma

cell line at 1 µmol/L identified five kinases with over 80% inhibition: ERK1, ERK2, MKK4,

MKK6, and FAK.[1][6]

Off-Target Effects
While CC-90003 is highly selective for ERK1/2, some off-target activity has been identified at

biologically relevant concentrations.[3] Further investigation of kinases inhibited by more than

80% in either biochemical or cellular assays pinpointed three significant off-target kinases:

KDR, FLT3, and PDGFRα.[3][7]
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Off-Target Kinase Biological Role

KDR (VEGFR2) Key mediator of angiogenesis

FLT3
Receptor tyrosine kinase often mutated in acute

myeloid leukemia

PDGFRα
Receptor tyrosine kinase involved in cell growth

and differentiation

No significant inhibition (<14%) was observed in a panel of 40 non-kinase enzymes and

receptors at a concentration of 1 µmol/L.[1]

Signaling Pathway and Experimental Workflows
MAPK/ERK Signaling Pathway Inhibition by CC-90003
The mitogen-activated protein kinase (MAPK)/ERK pathway is a critical signaling cascade that

regulates cell proliferation, differentiation, and survival.[2] CC-90003 covalently binds to a

cysteine residue within the ATP binding site of ERK1 (Cys183) and ERK2 (Cys164), thereby

irreversibly inhibiting their activity.[1][2]
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Caption: Inhibition of the MAPK/ERK signaling pathway by CC-90003.
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Experimental Workflow: Kinase Selectivity Profiling
(KiNativ)
The KiNativ™ platform is an activity-based proteomics approach used to profile kinase inhibitor

selectivity in a native cellular environment.

Prepare Cell Lysate

Incubate with CC-90003
(or vehicle control)

Add Biotinylated
Acyl-Phosphate Probe

Proteolytic Digestion

Streptavidin Enrichment
of Labeled Peptides

LC-MS/MS Analysis

Quantify Relative Abundance
of Kinase Peptides

Click to download full resolution via product page

Caption: Workflow for KiNativ™ kinase selectivity profiling.
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Experimental Workflow: Cell Proliferation Assay
Cell proliferation assays are used to assess the cytotoxic or cytostatic effects of a compound

on cancer cell lines.

Seed Cancer Cells
in 96-well Plates

Treat with Serial Dilutions
of CC-90003

Incubate for 72 hours

Add Cell Viability Reagent
(e.g., MTT, CellTiter-Glo®)

Measure Absorbance
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Click to download full resolution via product page

Caption: General workflow for a 3-day cell proliferation assay.

Experimental Protocols
Mass Spectrometry for Covalent Binding Confirmation
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To confirm the covalent binding of CC-90003 to ERK1 and ERK2, intact protein mass

spectrometry was performed.

Incubation: Recombinant ERK1 or ERK2 protein was incubated with an excess of CC-90003
at room temperature for 1 hour to ensure complete binding.

Sample Preparation: Following incubation, the samples were diluted with 0.2% trifluoroacetic

acid (TFA). Desalting was performed using C4 ZipTips.

MALDI-TOF MS Analysis: The desalted samples were spotted onto a MALDI target plate

with sinapic acid as the matrix. Mass analysis was conducted on a MALDI TOF-TOF mass

spectrometer equipped with a CovalX HM2 detector to determine the mass shift indicative of

covalent modification.[2]

Kinase Selectivity Profiling (KiNativ™)
This protocol outlines a general approach for assessing kinase inhibitor selectivity using the

KiNativ™ platform.

Cell Lysis: Cells are lysed under non-denaturing conditions to preserve native kinase activity.

Inhibitor Treatment: The cell lysate is incubated with the test compound (CC-90003) at

various concentrations to allow for target engagement. A vehicle control (e.g., DMSO) is run

in parallel.

Probe Labeling: A biotinylated acyl-phosphate probe, which covalently labels the active site

of kinases, is added to the lysate. The inhibitor competes with the probe for binding to the

kinase active site.

Proteolysis: The proteome is digested into peptides using an enzyme such as trypsin.

Enrichment: Biotinylated peptides are enriched from the complex mixture using streptavidin

affinity chromatography.

LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem

mass spectrometry (LC-MS/MS) to identify and quantify the kinases present.
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Data Analysis: The relative abundance of kinase-derived peptides in the inhibitor-treated

sample is compared to the vehicle control to determine the extent of inhibition for each

kinase.

Cell Proliferation Assay (3-Day)
This method is used to determine the concentration of an inhibitor that causes a 50% reduction

in cell growth (GI50) or viability (IC50).

Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and

allowed to adhere overnight.

Compound Treatment: The following day, cells are treated with a serial dilution of CC-90003.

A vehicle control (DMSO) is also included.

Incubation: The plates are incubated for 72 hours under standard cell culture conditions

(37°C, 5% CO2).

Viability Measurement: After the incubation period, a cell viability reagent (e.g., MTT,

resazurin, or a luminescence-based reagent like CellTiter-Glo®) is added to each well.

Signal Detection: The absorbance or luminescence is measured using a plate reader.

Data Analysis: The results are normalized to the vehicle control, and dose-response curves

are generated to calculate the GI50 or IC50 values.

Conclusion
CC-90003 is a potent and selective irreversible inhibitor of ERK1 and ERK2. While it

demonstrates a favorable selectivity profile across the kinome, it does exhibit off-target activity

against KDR, FLT3, and PDGFRα at higher concentrations. Understanding this complete

kinase inhibition profile is crucial for interpreting preclinical and clinical data and for anticipating

potential on- and off-target mediated efficacy and toxicity. The experimental methodologies

outlined in this guide provide a framework for the continued investigation of CC-90003 and

other kinase inhibitors in drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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